molecular formula C12H14N2O5 B1311186 Serotonin hydrogenoxalate CAS No. 6662-07-3

Serotonin hydrogenoxalate

Cat. No.: B1311186
CAS No.: 6662-07-3
M. Wt: 266.25 g/mol
InChI Key: VTBOICJSERLVPD-UHFFFAOYSA-N
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Description

Serotonin hydrogenoxalate, also known as serotonin oxalate or 5-hydroxytryptamine oxalate, is a salt form of serotonin. Serotonin is a monoamine neurotransmitter that plays a crucial role in regulating mood, appetite, sleep, memory, and learning. It is widely distributed in the body, particularly in the gastrointestinal tract, blood platelets, and the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

Serotonin hydrogenoxalate can be synthesized by reacting serotonin with oxalic acid. The reaction typically involves dissolving serotonin in a suitable solvent, such as water or ethanol, and then adding oxalic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Serotonin hydrogenoxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Serotonin hydrogenoxalate has numerous applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of serotonin levels in biological samples.

    Biology: Studied for its role in neurotransmission and its effects on various physiological processes.

    Medicine: Investigated for its potential therapeutic effects in treating mood disorders, anxiety, and other neurological conditions.

    Industry: Utilized in the development of pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

Serotonin hydrogenoxalate exerts its effects by interacting with serotonin receptors in the body. These receptors are G-protein coupled receptors that activate intracellular signaling pathways upon binding with serotonin. The primary molecular targets include the 5-HT1, 5-HT2, 5-HT3, and 5-HT4 receptor families. The activation of these receptors leads to various physiological responses, such as mood regulation, appetite control, and modulation of sleep-wake cycles .

Comparison with Similar Compounds

Similar Compounds

  • Serotonin hydrochloride
  • Serotonin creatinine sulfate
  • 5-hydroxytryptophan (5-HTP)

Uniqueness

Serotonin hydrogenoxalate is unique due to its specific salt form, which can influence its solubility, stability, and bioavailability. Compared to other serotonin salts, this compound may offer distinct advantages in certain research and therapeutic applications .

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-5-ol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.C2H2O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;3-1(4)2(5)6/h1-2,5-6,12-13H,3-4,11H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTBOICJSERLVPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CCN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433164
Record name Serotonin hydrogenoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3036-16-6, 6662-07-3
Record name Serotonin oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3036-16-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC92519
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92519
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Serotonin hydrogenoxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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